Cas no 21411-53-0 (Virginiamycin M1)

Virginiamycin M1 Chemical and Physical Properties
Names and Identifiers
-
- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,8,9,14,15,24,25-hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-, (3R,4R,5E,10E,12E,14S)-
- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-t...
- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,8,9,14,15,24,25-hexahydr
- Ostreogrycin A
- VirginiaMycin M1
- VirginiaMycin M1, froM StreptoMyces virginiae
- Virginiamycin M1-dx
- Antibiotic PA-114A1
- MIKAMYCIN A
- pristinamycin component IIA
- Pristinamycin IIA
- STAPHYLOMYCIN
- Staphylomycin M1
- Streptogramin A
- Vernamycin A
- VIRGINIAMYCINE
- Antibiotic PA 114A
- Antibiotic PA 114A1
- Factor M
- Factor M (antibiotic)
- NSC 244426
- NSC 87432
- PA 114A
- Pristinamycin II
- RP-12536
- Vernamycin A & vernamycin B (1:1)
- 8,9,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- CHEBI:9997
- (3R-(3R*,4R*,5E,10E,12E,14S*))-8,9,14,15,24,25-HEXAHYDRO-14-HYDROXY-4,12-DIMETHYL-3-(1-METHYLETHYL)-3H-21,18-NITRILO-1H,22H-PYRROLO(2,1-C)(1,8,4,19)DIOXADIAZACYCLOTETRACOSINE-1,7,16,22(4H,17H)-TETRONE
- MFCD00869411
- NSC-244426
- GTPL12933
- Virginiamycin M1 (200 ug/mL in Methanol) (~90%)
- CHEMBL1236670
- 3H-21,18-NITRILO-1H,22H-PYRROLO(2,1-C)(1,8,4,19)DIOXADIAZACYCLOTETRACOSINE-1,7,16,22(4H,17H)-TETRONE, 8,9,14,15,24,25-HEXAHYDRO-14-HYDROXY-4,12-DIMETHYL-3-(1-METHYLETHYL)-, (3R,4R,5E,10E,12E,14S)-
- Virginiamycin Factor M1
- (3R,4R,5E,10E,12E,14S)-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-8,9,14,15,24,25-hexahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- NSC87434
- 21411-53-0
- NSC-87434
- MIKAMYCIN A [MI]
- DAIKHDNSXMZDCU-FQTGFAPKSA-N
- DB01669
- VIRGINIAMYCIN M1 [MI]
- EINECS 244-376-6
- (3R,4R,5E,10E,12E,14S)-14-hydroxy-3-isopropyl-4,12-dimethyl-8,9,14,15,24,25-hexahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- SCHEMBL673193
- (10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- 8,9,14,15,24,25-Hexahydro-14-hydroxy-3-isopropyl-4,12-dimethyl-3H-21,18-nitrilo-1H,22H-pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- NSC-87432
- PA-114A
- CS-0019826
- STREPTOGRAMIN A [MI]
- UNII-8W4UOL59AZ
- 8W4UOL59AZ
- PRISTINAMYCIN IIA [MI]
- NS00011661
- E80259
- HY-N6686
- Virginiamycin M1 (~90%)
- Virginiamycin M1-d2 (>90%)
- NSC87432
- hydroxy-isopropyl-dimethyl-[?]tetrone
- NSC244426
- (3S,4S,14R)-14-Hydroxy-3-isopropyl-4,12-dimethyl-4,8,9,14,15,24,25-heptahydro-1H,3H,22H-21,18-epiazenopyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22-tetrone
- (12Z,17Z,19Z)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- CHEMBL1977560
- (12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- 8,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
- (10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- SCHEMBL5033965
- CID 16220095
- Virginiamycin M1, ~95%
- (10R,11R,12E,17Z,19E,21S)-21-Hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
- 1ST7812
- Virginiamycin M1; virginiamycin m1; Streptogramin A; Ostreogrycin a; Mikamycin A; Pristinamycin IIA
- Virginiamycin M1
-
- MDL: MFCD00869411
- Inchi: InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/t19-,20-,26-/m1/s1
- InChI Key: DAIKHDNSXMZDCU-XMERXJNXSA-N
- SMILES: CC([C@@H]1[C@@H](C=CC(NCC=CC(C)=C[C@@H](O)CC(CC2=NC(C(N3CCC=C3C(O1)=O)=O)=CO2)=O)=O)C)C
Computed Properties
- Exact Mass: 525.24800
- Monoisotopic Mass: 525.24750046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 38
- Rotatable Bond Count: 1
- Complexity: 1030
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 139Ų
Experimental Properties
- Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 165-167 ºC
- Solubility: Very slightly soluble (0.58 g/l) (25 º C),
- PSA: 139.04000
- LogP: 2.92610
- Specific Rotation: D20 -218° ( c = 0.34 in ethanol)
Virginiamycin M1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-202269-5mg |
Ostreogrycin A, |
21411-53-0 | >99% | 5mg |
¥3054.00 | 2023-09-05 | |
TRC | V673810-5mg |
Virginiamycin M1 (~90%) |
21411-53-0 | 5mg |
$ 148.00 | 2023-09-05 | ||
BioAustralis | BIA-O1131-5 mg |
Ostreogrycin A |
21411-53-0 | >95%byHPLC | 5mg |
$302.00 | 2023-08-09 | |
BioAustralis | BIA-O1131-25 mg |
Ostreogrycin A |
21411-53-0 | >95%byHPLC | 25mg |
$1057.00 | 2023-08-09 | |
Apollo Scientific | BIV1003-1mg |
Virginiamycin M1 |
21411-53-0 | 1mg |
£35.00 | 2023-01-07 | ||
TargetMol Chemicals | T13303-1 mL * 10 mM (in DMSO) |
Virginiamycin M1 |
21411-53-0 | 98.57% | 1 mL * 10 mM (in DMSO) |
¥ 4612 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RO570-1mg |
Virginiamycin M1 |
21411-53-0 | ≥97% | 1mg |
¥1705.0 | 2022-02-28 | |
MedChemExpress | HY-N6686-10mg |
Virginiamycin M1 |
21411-53-0 | 99.50% | 10mg |
¥5300 | 2024-04-19 | |
TargetMol Chemicals | T13303-25mg |
Virginiamycin M1 |
21411-53-0 | 98.57% | 25mg |
¥ 4360 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V56990-10mg |
Virginiamycin M1 |
21411-53-0 | 98% | 10mg |
¥10998.0 | 2023-09-06 |
Virginiamycin M1 Related Literature
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on Virginiamycin M1
Comprehensive Overview of Virginiamycin M1 (CAS No. 21411-53-0): Properties, Applications, and Industry Insights
Virginiamycin M1 (CAS No. 21411-53-0) is a naturally occurring antibiotic belonging to the streptogramin family, primarily derived from Streptomyces virginiae. This compound has garnered significant attention in veterinary medicine and animal husbandry due to its potent antibacterial activity against Gram-positive bacteria, including Staphylococcus and Enterococcus species. Its unique mechanism of action—inhibiting bacterial protein synthesis—makes it a valuable tool in combating antibiotic-resistant strains, a growing concern in modern agriculture.
The chemical structure of Virginiamycin M1 features a macrocyclic lactone ring, which contributes to its stability and bioavailability. Researchers and industry professionals often search for terms like "Virginiamycin M1 solubility", "Virginiamycin M1 stability", and "Virginiamycin M1 mode of action" to understand its pharmacokinetics. Recent studies highlight its synergistic effects when combined with other streptogramins, such as Virginiamycin S1, enhancing its efficacy against resistant pathogens.
In livestock production, Virginiamycin M1 is widely used as a feed additive to promote growth and prevent infections. Searches for "Virginiamycin M1 in poultry feed" and "Virginiamycin M1 for swine" reflect its practical applications. With the global push for antibiotic-free farming, debates around its use have intensified. However, regulatory bodies like the FDA and EMA continue to approve its controlled use, emphasizing its role in maintaining animal health when alternatives are limited.
From a regulatory perspective, Virginiamycin M1 (CAS No. 21411-53-0) is subject to strict residue limits in food products. Queries such as "Virginiamycin M1 maximum residue limits" and "Virginiamycin M1 withdrawal period" are critical for compliance. Analytical methods like HPLC and LC-MS/MS are commonly employed to detect trace amounts, ensuring food safety standards are met. The compound’s degradation pathways under environmental conditions are also under scrutiny, with studies focusing on "Virginiamycin M1 environmental impact".
Innovations in formulation technology have led to improved delivery systems for Virginiamycin M1, including microencapsulation to enhance stability in feed matrices. Industry trends show rising interest in "sustainable antibiotic alternatives", yet Virginiamycin M1 remains a benchmark due to its cost-effectiveness and proven track record. As research progresses, its potential applications in human medicine—particularly against MRSA—are being explored, though this remains a niche area.
For researchers, key data points include the molecular formula (C28H35N3O7), molecular weight (525.6 g/mol), and melting range (160–165°C). The compound’s UV absorption maxima at 305 nm facilitates analytical detection. Storage recommendations typically emphasize protection from light and moisture to preserve potency, addressing common queries like "Virginiamycin M1 storage conditions".
In conclusion, Virginiamycin M1 (CAS No. 21411-53-0) exemplifies the intersection of agricultural necessity and scientific innovation. While challenges like antibiotic resistance persist, its targeted use—guided by evolving regulations—ensures its relevance in sustainable animal production systems. Future developments may expand its role, but responsible usage remains paramount to balance efficacy and public health priorities.
21411-53-0 (Virginiamycin M1) Related Products
- 2548991-10-0(2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 3034-16-0(2-(pyridin-4-yl)-4H-chromen-4-one)
- 946218-51-5(4-(2-chlorophenyl)-6-(4-methoxyphenyl)methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)
- 330793-45-8((4-(Phenylcarbamoyl)phenyl)boronic acid)
- 1807216-10-9(Methyl 3-bromomethyl-2-cyano-5-(difluoromethoxy)benzoate)
- 2137823-25-5(1-(1-amino-4-methylcyclohexyl)methyl-3-butylurea)
- 1536676-32-0(1-(5-fluoropyridin-2-yl)propan-1-ol)
- 379264-82-1(4-QUINOLINEPROPANAMINE)
- 2768326-36-7(N-{3-(2,6-dioxopiperidin-3-yl)aminophenyl}-2-(piperazin-1-yl)acetamide dihydrochloride)
- 2171149-89-4(2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4,5-difluorobenzoic acid)

